molecular formula C16H16N2O2 B160579 1-Benzhydryl-3-nitroazetidine CAS No. 125735-37-7

1-Benzhydryl-3-nitroazetidine

Cat. No. B160579
CAS RN: 125735-37-7
M. Wt: 268.31 g/mol
InChI Key: WKBOHCNSCCXPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-nitroazetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitroazetidine derivative that exhibits unique properties and has been extensively studied for its potential use in drug development, material science, and other areas of research.

Scientific Research Applications

1-Benzhydryl-3-nitroazetidine has been studied extensively for its potential use in drug development. It exhibits potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines. It also has potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's, due to its ability to cross the blood-brain barrier. In addition, this compound has been studied for its use in material science, particularly in the development of high-energy materials and explosives.

Mechanism of Action

The exact mechanism of action of 1-Benzhydryl-3-nitroazetidine is not fully understood, but it is believed to act through the inhibition of DNA synthesis and cell division. It also exhibits potent antioxidant activity and has been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It also has antioxidant activity and has been shown to reduce oxidative stress in cells. In addition, it has been shown to cross the blood-brain barrier and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzhydryl-3-nitroazetidine is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines and may have potential applications in the treatment of various types of cancer. However, one of the main limitations of this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations and may have side effects in vivo.

Future Directions

There are several future directions for research on 1-Benzhydryl-3-nitroazetidine. One area of interest is the development of more potent derivatives with reduced toxicity. Another area of interest is the development of new applications for this compound, such as in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science.

Synthesis Methods

The synthesis of 1-Benzhydryl-3-nitroazetidine involves the reaction of benzhydrylamine with nitromethane in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The synthesis method is relatively straightforward and has been optimized for high yields and purity.

properties

CAS RN

125735-37-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-benzhydryl-3-nitroazetidine

InChI

InChI=1S/C16H16N2O2/c19-18(20)15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

WKBOHCNSCCXPPA-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

synonyms

1-(DIPHENYLMETHYL)-3-NITRO-AZETIDINE

Origin of Product

United States

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